molecular formula C25H32N2O5S B4631494 N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Cat. No. B4631494
M. Wt: 472.6 g/mol
InChI Key: HUGWUSJDFVADCQ-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are often studied for their potential in various applications due to their unique chemical structures and properties. Research on similar compounds provides a basis for understanding the synthesis, behavior, and applications of complex organic molecules, including those with sulfonyl and amino functional groups.

Synthesis Analysis

Compounds similar to the one mentioned are typically synthesized through multi-step organic reactions, involving cyclopropanation, heteroannulation, and cyclocondensation processes. For example, asymmetric cyclopropanation has been utilized to create enantiomerically pure compounds with significant biological activity (Midura & Mikołajczyk, 2002). Such methodologies highlight the complex nature of synthesizing compounds with precise structural requirements.

Scientific Research Applications

Synthesis Techniques

Research in synthesis techniques explores the development of novel compounds and their potential applications. For instance, asymmetric cyclopropanation methods have been used to create enantiomerically pure compounds, highlighting the importance of precise synthesis techniques in obtaining compounds with specific configurations for further research applications (Midura & Mikołajczyk, 2002).

Photophysical Properties

Studies on water-soluble sulfonato-Salen-type Schiff bases reveal their photophysical properties and applications as fluorescence sensors for detecting metal ions in water and living cells. These findings illustrate the compound's role in developing sensitive detection methods for environmental and biomedical applications (Zhou et al., 2012).

Bioconjugation

Research on acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups aims at crafting well-defined aldehyde-containing copolymers for bioconjugation. This work underscores the compound's role in creating advanced materials for biomedical applications, particularly in targeted drug delivery and diagnostic assays (Rossi et al., 2008).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5S/c1-19-9-11-21(12-10-19)27(18-25(28)26-16-15-20-7-5-4-6-8-20)33(29,30)22-13-14-23(31-2)24(17-22)32-3/h7,9-14,17H,4-6,8,15-16,18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGWUSJDFVADCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCC2=CCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Reactant of Route 5
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Reactant of Route 6
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

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